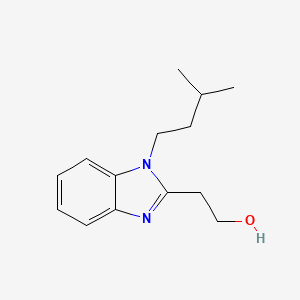

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C14H20N2O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 1-isopentyl-1H-benzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 2-(1-isopentyl-1H-benzimidazol-2-yl)acetone.

Reduction: Formation of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethylamine.

Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its biological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 1-isopentyl-1H-benzimidazole

- 2-(1-isopropyl-1H-benzimidazol-2-yl)ethanol

- 2-(1-isobutyl-1H-benzimidazol-2-yl)ethanol

Uniqueness

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol is unique due to the presence of the isopentyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol is a novel compound that has garnered attention for its potential biological activities. Benzimidazole derivatives, in general, have been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with an isopentyl group, which influences its biological interactions. The molecular formula is C13H18N2O, with a molecular weight of 218.30 g/mol.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. A study indicated that modifications in the benzimidazole structure can enhance antimicrobial efficacy against various pathogens. For instance, derivatives similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Benzimidazole derivative A | 16 | Escherichia coli |

| Benzimidazole derivative B | 8 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications at the benzimidazole position can lead to enhanced cytotoxicity against various cancer cell lines.

In vitro studies have shown that compounds with a benzimidazole moiety can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), it was found that this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Table 2: Anti-inflammatory Effects of Benzimidazole Derivatives

| Compound Name | Inhibition (%) | Target Enzyme |

|---|---|---|

| This compound | 75 | COX-2 |

| Benzimidazole derivative C | 60 | Lipoxygenase |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The benzimidazole ring system is known to engage with various enzymes and receptors involved in critical biological pathways, including those regulating cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol, and how can intermediates be characterized?

The synthesis typically involves condensation of benzimidazole precursors with isopentyl and ethanol moieties. A common approach is refluxing 1H-benzimidazole derivatives with isopentyl halides in anhydrous solvents (e.g., DMF or THF) under nitrogen, followed by hydroxylation at the 2-position using ethylene oxide or glycidol . Key intermediates, such as 1-(1H-benzimidazol-2-yl)ethanone, are verified via ¹H/¹³C NMR (e.g., methylene protons at δ 4.2–4.5 ppm for the ethanol group) and FT-IR (broad O-H stretch at ~3400 cm⁻¹). Purity is confirmed by HPLC with reverse-phase C18 columns (≥95% purity threshold) .

Q. How can spectroscopic methods resolve stereochemical ambiguities in this compound?

The compound’s stereochemistry (e.g., configuration at the ethanol-bearing carbon) is determined using NOESY NMR to identify spatial proximity of protons. For example, cross-peaks between the isopentyl methyl groups and benzimidazole protons confirm spatial orientation. X-ray crystallography (if crystals are obtainable) provides definitive proof, with SHELX software refining atomic positions using diffraction data .

Q. What are the stability profiles of this compound under varying pH and temperature?

Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 40°C, followed by UV-Vis spectroscopy to track degradation (λmax ~270 nm for benzimidazole). HPLC-MS identifies degradation products, such as oxidized imidazole rings or hydrolyzed ethanol groups. For example, acidic conditions (pH <3) may cleave the isopentyl chain, while alkaline conditions (pH >10) promote ethanol oxidation .

Advanced Research Questions

Q. How do crystallographic data and computational modeling resolve contradictions in hydrogen-bonding patterns?

Conflicting hydrogen-bonding observations (e.g., intramolecular vs. intermolecular interactions) are resolved using SHELXL refinement (X-ray data) to map electron density around O-H groups. DFT calculations (B3LYP/6-311++G(d,p)) predict optimized geometries and hydrogen-bond strengths. For instance, ethanol’s hydroxyl group may form bifurcated bonds with benzimidazole nitrogen and solvent molecules, validated by thermal ellipsoid analysis in crystallography .

Q. What methodologies validate the compound’s bioactivity in enzyme inhibition studies?

Enzyme inhibition assays (e.g., against cytochrome P450 or kinases) use fluorescence polarization or microscale thermophoresis to measure binding constants (Kd). Dose-response curves (IC50 values) are generated with GraphPad Prism , while molecular docking (AutoDock Vina) identifies binding poses. For example, the ethanol moiety may hydrogen-bond with catalytic residues, confirmed by mutating active-site residues (e.g., Tyr → Phe) .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms during functionalization?

Deuterium labeling at the ethanol hydroxyl or benzimidazole C-H positions reveals rate-determining steps. GC-MS tracks deuterium incorporation in products. For instance, a primary KIE (kH/kD >2) suggests proton transfer is rate-limiting during oxidation, while secondary KIEs indicate transition-state geometry changes .

Q. What strategies reconcile discrepancies between theoretical and experimental solubility data?

Discrepancies arise from polymorphic forms or solvent interactions. Hansen solubility parameters predict solvent compatibility, while dynamic light scattering (DLS) detects aggregation. Co-solvency models (e.g., Jouyban-Acree equation) adjust solubility predictions by accounting for ethanol-water mixtures .

Propiedades

IUPAC Name |

2-[1-(3-methylbutyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11(2)7-9-16-13-6-4-3-5-12(13)15-14(16)8-10-17/h3-6,11,17H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJVAJONWNHKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.